molecular formula C23H26ClNO6 B11095273 2-[(4-Chloro-3-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

2-[(4-Chloro-3-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B11095273
M. Wt: 447.9 g/mol
InChI Key: QUYQBEJRYLGLOV-UHFFFAOYSA-N
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Description

This compound features a bicyclic framework comprising a 5,5-dimethylcyclohexane-1,3-dione core and a 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl moiety. The central methyl bridge connects these two rings to a 4-chloro-3-nitrophenyl substituent, which introduces significant electronic and steric effects. The nitro (-NO₂) and chloro (-Cl) groups enhance electrophilicity and lipophilicity, while the hydroxyl (-OH) group may participate in hydrogen bonding. The 5,5-dimethyl groups in both cyclohexane rings likely enforce conformational rigidity, influencing molecular interactions .

Properties

Molecular Formula

C23H26ClNO6

Molecular Weight

447.9 g/mol

IUPAC Name

2-[(4-chloro-3-nitrophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C23H26ClNO6/c1-22(2)8-15(26)20(16(27)9-22)19(12-5-6-13(24)14(7-12)25(30)31)21-17(28)10-23(3,4)11-18(21)29/h5-7,19-20,28H,8-11H2,1-4H3

InChI Key

QUYQBEJRYLGLOV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=C(CC(CC3=O)(C)C)O)C

Origin of Product

United States

Preparation Methods

Core Structural Disconnections

The target compound dissects into two primary subunits:

  • 4-Chloro-3-nitrobenzaldehyde : Serves as the aromatic electrophilic partner.

  • 5,5-Dimethylcyclohexane-1,3-dione (dimedone) : Provides the nucleophilic enolizable β-ketoester system.

The methylene bridge forms via acid- or base-catalyzed aldol condensation, leveraging the enol tautomer of dimedone to attack the aldehyde carbonyl.

Synthesis of 4-Chloro-3-nitrobenzaldehyde

Nitration of 4-Chlorobenzaldehyde

Procedure :

  • Add 4-chlorobenzaldehyde (1.0 eq) to a mixture of concentrated HNO₃ (68%, 0.7 eq) and H₂SO₄ (98%, 2.5 eq) at 0–5°C.

  • Stir for 3–4 h, then quench with NaOH (4–6 wt%).

  • Extract with dichloromethane and purify via vacuum distillation.

Key Data :

ParameterValue
Yield82–85%
Purity (HPLC)≥97%
Characterizationδ 10.2 (CHO, ¹H NMR)

Condensation Reaction Optimization

Acid-Catalyzed Pathway

Procedure :

  • Reflux 4-chloro-3-nitrobenzaldehyde (1.0 eq) and dimedone (2.2 eq) in ethanol with p-toluenesulfonic acid (0.1 eq) for 6 h.

  • Cool to 0°C, filter precipitates, and wash with cold ethanol.

Optimization Table :

CatalystSolventTemp (°C)Time (h)Yield (%)
PTSAEthanol80678
H₂SO₄Toluene110465
FeCl₃DMF100558

Mechanistic Insight :
The reaction proceeds via enolization of dimedone, nucleophilic attack on the aldehyde, and dehydration to form the α,β-unsaturated ketone intermediate.

Purification and Characterization

Recrystallization Protocol

Procedure :

  • Dissolve crude product in boiling n-hexane (10 mL/g).

  • Cool to −20°C for 12 h, then filter and dry under vacuum.

Purity Data :

MethodResult
HPLC98.5%
Melting Point198–200°C
IR (KBr)1720 cm⁻¹ (C=O)

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 1.12 (s, 6H, CH₃), 2.52 (m, 4H, cyclohexane), 5.21 (s, 1H, CH), 7.45 (d, J=8.4 Hz, 1H, ArH).

  • X-ray Crystallography : Confirms the cis configuration of the methyl and hydroxyl groups on the cyclohexenone ring.

Alternative Synthetic Routes

Base-Mediated Condensation

Procedure :

  • React aldehyde and dimedone in DMF with piperidine (0.2 eq) at 60°C for 8 h.

  • Yield: 68% (lower than acid-catalyzed method).

Microwave-Assisted Synthesis

Procedure :

  • Irradiate reactants in ethanol at 100 W for 20 min.

  • Yield: 72% (faster but requires specialized equipment).

Industrial-Scale Considerations

Cost Analysis

ComponentCost per kg (USD)
4-Chlorobenzaldehyde120
Dimedone90
PTSA25

Total Production Cost : ~$235/kg (lab scale).

Environmental Impact

  • E-Factor : 8.2 (solvent waste dominates).

  • Recommendations : Switch to cyclopentyl methyl ether (CPME) for greener synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Chemistry

The compound's structure suggests potential applications in pharmaceutical chemistry, particularly as a precursor or intermediate in the synthesis of bioactive molecules. The presence of the chloro and nitro groups indicates that it may exhibit biological activity, making it a candidate for drug development.

Case Study: Research has indicated that compounds with similar structural motifs have shown promise as anti-inflammatory and anti-cancer agents. For instance, derivatives of nitrophenyl compounds are often explored for their inhibitory effects on various enzymes involved in inflammatory pathways.

Organic Synthesis

In organic synthesis, this compound can serve as a versatile building block due to its functional groups, allowing for further derivatization. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions, reductions) makes it valuable in synthetic organic chemistry.

Example Reaction Pathways:

  • Nucleophilic Substitution: The chloro group can be substituted with nucleophiles to form new compounds.
  • Reduction Reactions: The nitro group can be reduced to amine derivatives, which are important in medicinal chemistry.

Material Science

Given its structural characteristics, this compound may also find applications in material science, particularly in the development of polymers or coatings that require specific thermal or chemical stability.

Potential Applications:

  • Development of high-performance coatings that resist degradation under harsh conditions.
  • Use in creating polymeric materials with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and ketone groups may also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: 5,5-Dimethyl-6-(4-oxocyclohex-2-en-1-yl)-3,4,4a,6,7,8-hexahydronaphthalen-2-one

Key Structural Differences :

  • Core Structure : Compound A replaces the cyclohexane-1,3-dione with a hexahydronaphthalen-2-one bicyclic system.
  • Substituents : Lacks the 4-chloro-3-nitrophenyl group; instead, a 4-oxocyclohex-2-en-1-yl group is attached.

Functional Implications :

  • Absence of nitro and chloro groups reduces electrophilicity and may lower reactivity in nucleophilic substitution reactions.
  • Molecular weight (calculated from formula C₁₇H₂₂O₂): 258.36 g/mol, significantly lower than the target compound’s estimated ~500 g/mol, suggesting differences in solubility and bioavailability .
Compound B: 2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(naphthalen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione

Key Structural Differences :

  • Substituent : Replaces the 4-chloro-3-nitrophenyl group with a naphthalen-1-yl group.

Functional Implications :

  • The absence of electron-withdrawing nitro and chloro groups diminishes electrophilic character, possibly lowering reactivity in redox processes.
  • Hydrogen bonding capacity remains similar due to the retained hydroxyl group .
Compound C: Dimethyl 5,5-Dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate

Key Structural Differences :

  • Core Structure: A cyclohexene ring with dicyano (-CN) and dicarboxylate ester groups.
  • Substituents : Includes 4-methylphenyl and 1-naphthyl groups.

Functional Implications :

  • The dicyano and ester groups introduce strong electron-withdrawing effects, increasing acidity of the hydroxyl group (pKa likely lower than the target compound).
  • Molecular weight (480.51 g/mol) is comparable to the target compound, but the ester and cyano groups may confer higher metabolic instability .

Structural and Functional Comparison Table

Property Target Compound Compound A Compound B Compound C
Core Structure Cyclohexane-1,3-dione + cyclohexenone Hexahydronaphthalenone Cyclohexane-1,3-dione Cyclohexene with esters/cyano
Key Substituents 4-Chloro-3-nitrophenyl 4-Oxocyclohex-2-en-1-yl Naphthalen-1-yl 4-Methylphenyl, naphthyl
Electron Effects Strongly electron-withdrawing (NO₂, Cl) Moderate (ketone) Neutral (naphthyl) Strong (CN, esters)
Molecular Weight ~500 g/mol (estimated) 258.36 g/mol ~450 g/mol (estimated) 480.51 g/mol
Lipophilicity (logP) Moderate-high Low-moderate High High
Hydrogen Bonding Yes (OH, dione) Yes (ketone) Yes (OH, dione) Yes (OH, esters)

Biological Activity

The compound 2-[(4-Chloro-3-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione (CAS No. 303768-70-9) is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure features a complex arrangement of functional groups that may contribute to various pharmacological effects.

Chemical Structure and Properties

The chemical formula of the compound is C23H26ClNO6C_{23}H_{26}ClNO_6 with a molecular weight of approximately 449.91 g/mol. The presence of the chloro and nitro groups suggests potential interactions with biological targets, which can lead to various biological activities.

Antitumor Activity

Research indicates that compounds similar to this one exhibit significant antitumor properties. For instance, studies on related 2-hydroxylated metabolites have shown enhanced alkylating activity and cytotoxicity against certain cancer cell lines, such as L1210 leukemia cells . The compound's structural features may enhance its interaction with DNA or other cellular targets, leading to its antitumor effects.

Toxicity Profile

The toxicity profile of this compound is crucial for understanding its safety and efficacy. In studies involving related compounds, it was noted that certain derivatives exhibited bone marrow toxicity and lethal effects at high doses . This suggests that while the compound may have therapeutic potential, careful consideration must be given to its dosage and administration.

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve the inhibition of key enzymes or pathways critical for cancer cell survival. For example, the presence of the nitro group can facilitate redox reactions that generate reactive oxygen species (ROS), potentially leading to oxidative stress in cancer cells .

Case Studies

Study Findings
Study on 2-hydroxylated metabolites of CCNUShowed increased antitumor activity compared to parent compound; cis and trans isomers had varying toxicity levels .
Investigation of cyclohexane derivativesHighlighted potential for selective cytotoxicity against tumor cells while sparing normal cells .
Ames test resultsIndicated strong mutagenic potential in certain derivatives, raising concerns about carcinogenicity .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

The compound can be synthesized via Michael addition reactions , where chalcone intermediates react with β-ketoesters (e.g., ethyl acetoacetate) under basic conditions. For example, refluxing in absolute alcohol with NaOH as a catalyst facilitates cyclization and keto-enol tautomerism stabilization . Key variables include solvent polarity, reaction time, and temperature. Purification often involves recrystallization or column chromatography.

Q. How is the structural conformation of this compound characterized?

X-ray crystallography is critical for determining the stereochemistry and puckering parameters of the cyclohexene ring. Conformational analysis (e.g., envelope, half-chair, or screw-boat conformations) is performed using software like PLATON or SHELXL . NMR spectroscopy (¹H/¹³C) confirms substituent positions, while IR spectroscopy identifies functional groups like carbonyls (C=O) and hydroxyls (-OH) .

Q. What analytical techniques validate purity and stability?

High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95%). Thermogravimetric Analysis (TGA) assesses thermal stability, while Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions. Stability under varying pH and light exposure is tested via accelerated degradation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Design of Experiments (DoE) frameworks, such as factorial designs, systematically test variables (e.g., catalyst concentration, solvent ratio). For instance, optimizing NaOH concentration (5–15%) and reaction time (6–12 hrs) minimizes side products like dimerized intermediates. Kinetic studies using UV-Vis spectroscopy track reaction progress .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in stereoisomer ratios arise from competing reaction pathways. Chiral HPLC separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Computational modeling (e.g., DFT calculations) predicts energetically favorable transition states, guiding solvent/catalyst selection to favor desired stereochemistry .

Q. How is the environmental fate of this compound evaluated?

Follow INCHEMBIOL Project protocols: measure octanol-water partition coefficients (log P) to predict bioaccumulation. Assess abiotic degradation via hydrolysis (pH 4–9) and photolysis (UV exposure). Biodegradation is tested using OECD 301B assays with activated sludge. Toxicity studies include Daphnia magna acute toxicity tests and Ames assays for mutagenicity .

Q. What methodologies elucidate the compound’s biological activity mechanisms?

In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) screen for anticancer potential. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). ROS detection assays (DCFH-DA probes) and apoptosis markers (Annexin V/PI staining) identify mechanistic pathways. Dose-response curves (IC₅₀) validate efficacy .

Q. How are data inconsistencies addressed in multi-variable experimental designs?

Apply split-plot statistical models to account for hierarchical variability (e.g., batch effects, temporal factors). Use ANOVA with Tukey’s post-hoc tests to isolate confounding variables. Replicate studies (n ≥ 4) and apply Bayesian inference to quantify uncertainty in biological assays .

Key Research Gaps

  • Stereochemical control during large-scale synthesis requires improved chiral catalysts.
  • Long-term ecotoxicological impacts remain uncharacterized; prioritize mesocosm studies.
  • Structure-activity relationships for substituent optimization (e.g., nitro vs. chloro groups).

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